ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a carbamothioyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine or alcohol derivatives .
Scientific Research Applications
Ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-fluoroacrylate: A simpler compound with a similar fluorophenyl group but lacking the complex benzothiophene core.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with different structural features.
Uniqueness
Ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C22H23FN2O3S2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H23FN2O3S2/c1-3-28-21(27)19-16-10-4-13(2)12-17(16)30-20(19)25-22(29)24-18(26)11-7-14-5-8-15(23)9-6-14/h5-9,11,13H,3-4,10,12H2,1-2H3,(H2,24,25,26,29)/b11-7+ |
InChI Key |
FAMYATHVJGZCCP-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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